molecular formula C11H8N2 B1242798 4H-perimidine

4H-perimidine

Cat. No. B1242798
M. Wt: 168.19 g/mol
InChI Key: UFZYWUYAXPKDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-perimidine is a perimidine. It is a tautomer of a 1H-perimidine, a 6H-perimidine and a 9bH-perimidine.

Scientific Research Applications

Corrosion Inhibition

Perimidine derivatives, such as 1H-perimidine (PER) and 1H-perimidin-2-amine (NPER), have been explored for their potential as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition performance, with the ability to adsorb on iron surfaces due to their large π-bond systems and N-containing heterocycles (He, Mao, Ma, & Tang, 2018).

Fluorescence and Sensing Applications

Perimidine derivatives have been synthesized for applications in fluorescence and sensing. For instance, a novel pyrene-derived dihydroperimidine exhibited aggregation-induced emission, acted as a selective colorimetric sensor for aqueous Cu2+ ions, and showed effective antioxidant properties (Chakraborty, Banik, Chakraborty, Bhattacharya, & Das, 2019). Additionally, fluorescence studies on 2-(het)aryl perimidine derivatives have highlighted their potential in bio-imaging and biomolecules staining due to their high fluorescence (Giani et al., 2016).

Metal Complex Formation

Perimidine ligands have shown interesting coordination behaviors with metals like rhenium. The study of these coordination reactions and the resulting metal complexes provides insights into applications in molecular synthesis and interactions with DNA (Booysen, Ebinumoliseh, Sithebe, Akerman, & Xulu, 2016).

Pharmaceutical Research

Perimidines have been studied for their pharmaceutical applications, including enzyme inhibition. For example, a study on 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine explored its inhibitory activity against acetylcholinesterase, which could be significant for developing new drugs (Alam & Lee, 2016).

Advanced Material Applications

Perimidines have been synthesized and characterized for potential applications in advanced materials. For instance, the study of the synthesis of new transition metal complexes of 1H-perimidine derivatives showed promise in antimicrobial and anti-inflammatory activities (Bassyouni, Abu-Bakr, Hegab, El-Eraky, El Beih, & Rehim, 2012).

properties

Product Name

4H-perimidine

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

4H-perimidine

InChI

InChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-5,7H,6H2

InChI Key

UFZYWUYAXPKDBC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3C1=NC=NC3=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-perimidine
Reactant of Route 2
4H-perimidine
Reactant of Route 3
4H-perimidine
Reactant of Route 4
4H-perimidine
Reactant of Route 5
4H-perimidine
Reactant of Route 6
4H-perimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.